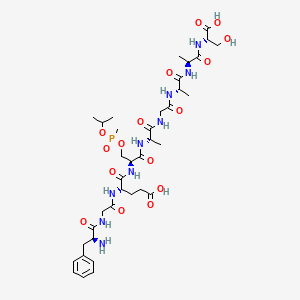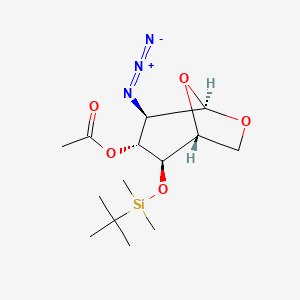
6-Chloro-3-cyanopyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-cyanopyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H2ClN3O2. It is characterized by a pyrazine ring substituted with a chlorine atom at the 6-position, a cyano group at the 3-position, and a carboxylic acid group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-cyanopyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloropyrazine with potassium cyanide (KCN) in the presence of a suitable solvent, followed by hydrolysis to introduce the carboxylic acid group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-cyanopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to form an amide or carboxylic acid under acidic or basic conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Substituted Pyrazines: Products from nucleophilic substitution reactions.
Amides and Carboxylic Acids: Products from hydrolysis reactions.
Biaryl Compounds: Products from Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
6-Chloro-3-cyanopyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-cyanopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
3-Chloropyrazine-2-carboxylic acid: Lacks the cyano group, which may affect its reactivity and biological activity.
6-Chloropyridine-3-carboxylic acid: Contains a pyridine ring instead of a pyrazine ring, leading to different chemical properties.
2-Chloro-3-fluoropyridine-6-carboxylic acid: Substituted with a fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
6-Chloro-3-cyanopyrazine-2-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the pyrazine ring. This combination of functional groups provides versatility in chemical reactions and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C6H2ClN3O2 |
|---|---|
Peso molecular |
183.55 g/mol |
Nombre IUPAC |
6-chloro-3-cyanopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H2ClN3O2/c7-4-2-9-3(1-8)5(10-4)6(11)12/h2H,(H,11,12) |
Clave InChI |
WPCWZEFHMUHOBU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)C#N)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)


![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)

![(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B13431675.png)






![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)

